

Application of Pentyl(1-phenylethyl)amine in Studying Dopamine Reuptake Inhibition

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Compound of Interest		
Compound Name:	Pentyl(1-phenylethyl)amine	
Cat. No.:	B15269293	Get Quote

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Application Notes

The study of dopamine reuptake inhibition is crucial for understanding the mechanisms of action of various psychoactive substances and for the development of novel therapeutics for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The dopamine transporter (DAT) is a key protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[1][2][3] Inhibition of DAT leads to an increase in extracellular dopamine levels, which is the primary mechanism of action for many stimulant drugs.[1][2]

Pentyl(1-phenylethyl)amine, also known as N-pentyl-α-methylbenzylamine, is a derivative of phenethylamine. Phenethylamines are a class of compounds with a wide range of pharmacological activities, and many derivatives have been shown to interact with monoamine transporters, including DAT.[1][4][5][6] Structure-activity relationship (SAR) studies of phenethylamine derivatives have revealed that the nature of the substituent on the amine group can significantly influence the compound's affinity and potency as a DAT inhibitor. Specifically, studies have indicated that longer alkyl groups on the amine can enhance inhibitory activity against dopamine reuptake.[1][4][5]

The investigation of **Pentyl(1-phenylethyl)amine** as a dopamine reuptake inhibitor is therefore a logical step in the exploration of the SAR of N-alkylated phenethylamines. Its potential to modulate dopamine signaling makes it a compound of interest for researchers studying the



neuropharmacology of dopamine and for drug development professionals seeking to design novel DAT inhibitors with specific pharmacological profiles.

While specific quantitative data for **Pentyl(1-phenylethyl)amine** is not yet widely published, its activity can be assessed using standard in vitro assays, such as dopamine uptake inhibition assays in cells expressing the human dopamine transporter (hDAT). The data obtained from such studies would provide valuable insights into its potency (IC50) and its selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Data Presentation

The following table is an illustrative example of how quantitative data for **Pentyl(1-phenylethyl)amine** and related compounds could be presented. The values are hypothetical and serve as a template for data presentation.

Compoun d	Structure	DAT IC50 (nM)	SERT IC50 (nM)	NET IC50 (nM)	DAT Selectivit y (vs. SERT)	DAT Selectivit y (vs. NET)
Dopamine	(Reference)	-	-	-	-	-
Cocaine	(Reference	250	350	500	1.4	2.0
Pentyl(1- phenylethyl)amine	(Hypothetic al)	150	>10,000	800	>66.7	5.3
Methyl(1- phenylethyl)amine	(Hypothetic al)	500	>10,000	1200	>20	2.4
Propyl(1- phenylethyl)amine	(Hypothetic al)	250	>10,000	950	>40	3.8



Experimental Protocols

A detailed methodology for a key experiment, the in vitro dopamine uptake inhibition assay, is provided below. This protocol is adapted from established methods for characterizing phenethylamine derivatives.[1][4]

Protocol: In Vitro Dopamine Uptake Inhibition Assay

- 1. Cell Culture and hDAT Expression:
- Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT) gene.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain hDAT expression.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Cells are passaged every 2-3 days to maintain sub-confluent cultures.
- 2. Preparation of Test Compound:
- A stock solution of Pentyl(1-phenylethyl)amine hydrochloride is prepared in distilled water or a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
- Serial dilutions are prepared in assay buffer to obtain a range of final concentrations for the dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
- 3. Dopamine Uptake Assay:
- Plating: HEK293-hDAT cells are seeded into 24-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.
- Pre-incubation: On the day of the experiment, the culture medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4).



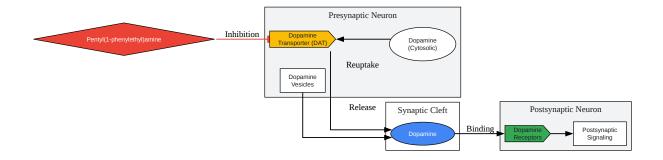
- The cells are then pre-incubated for 10 minutes at room temperature with 200 μL of KRH buffer containing various concentrations of Pentyl(1-phenylethyl)amine or a reference compound (e.g., cocaine). For control wells, only KRH buffer is added.
- Initiation of Uptake: Dopamine uptake is initiated by adding 50 μL of KRH buffer containing a mixture of [³H]dopamine (final concentration, e.g., 10 nM) and unlabeled dopamine (to achieve a desired final concentration, e.g., 100 nM).
- Incubation: The plates are incubated for 10 minutes at room temperature.
- Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells three times with 500 μL of ice-cold KRH buffer.
- Cell Lysis: The cells are lysed by adding 500 μ L of 1% sodium dodecyl sulfate (SDS) to each well and incubating for 30 minutes at room temperature.
- Scintillation Counting: The lysate from each well is transferred to a scintillation vial, and 4 mL
 of scintillation cocktail is added. The radioactivity is quantified using a liquid scintillation
 counter.

4. Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 μM cocaine).
- Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The percentage of inhibition for each concentration of Pentyl(1-phenylethyl)amine is calculated relative to the control (no inhibitor).
- The IC50 value (the concentration of the compound that inhibits 50% of the specific dopamine uptake) is determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization Signaling Pathway



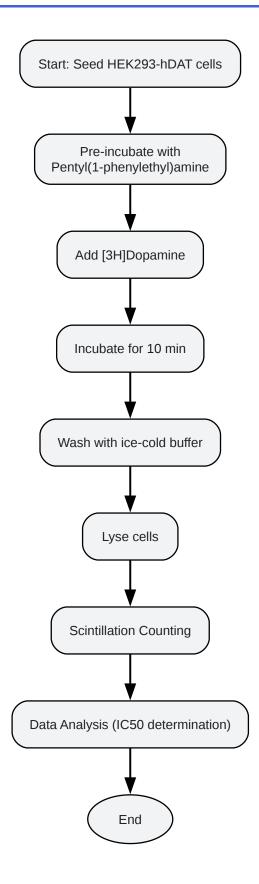


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Caption: Mechanism of dopamine reuptake and its inhibition.

Experimental Workflow



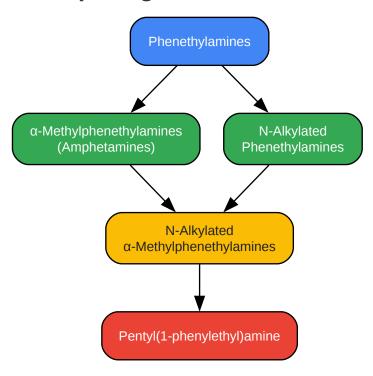


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Caption: Workflow for the in vitro dopamine uptake inhibition assay.



Logical Relationship Diagram



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Caption: Structural relationship of Pentyl(1-phenylethyl)amine.

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